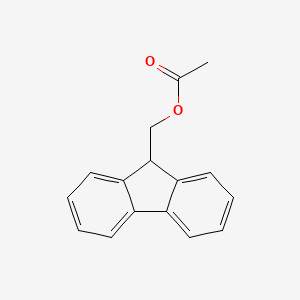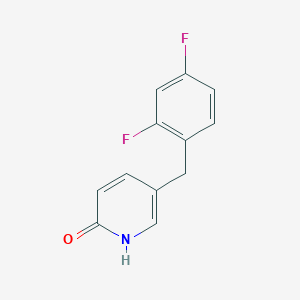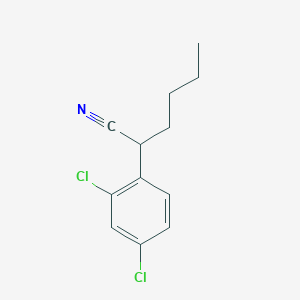
9H-Fluorene-9-methanol acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Fluorene-9-methanol acetate is an organic compound with the molecular formula C16H14O2 It is derived from fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an acetate group attached to the 9-methanol position of the fluorene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene-9-methanol acetate typically involves the following steps:
Preparation of 9H-Fluorene-9-methanol: This can be achieved by the reduction of 9-fluorenone using sodium borohydride (NaBH4) in methanol.
Acetylation: The 9H-Fluorene-9-methanol is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified through recrystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
9H-Fluorene-9-methanol acetate undergoes various chemical reactions, including:
Reduction: Reduction of the acetate group can yield 9H-Fluorene-9-methanol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 9-Fluorenone acetate.
Reduction: 9H-Fluorene-9-methanol.
Substitution: Various substituted fluorene derivatives.
Wissenschaftliche Forschungsanwendungen
9H-Fluorene-9-methanol acetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 9H-Fluorene-9-methanol acetate involves its interaction with various molecular targets and pathways. The acetate group can undergo hydrolysis to release 9H-Fluorene-9-methanol, which can then participate in further chemical reactions. The compound’s unique structure allows it to interact with enzymes and other biological molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Fluorene-9-methanol: Lacks the acetate group and has different reactivity and applications.
9-Fluorenone: An oxidized form of fluorene with a ketone group at the 9-position.
9-Fluorenylmethanol: Similar to 9H-Fluorene-9-methanol but with different substituents.
Uniqueness
9H-Fluorene-9-methanol acetate is unique due to the presence of both a methanol and an acetate group, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in synthetic chemistry and various applications .
Eigenschaften
Molekularformel |
C16H14O2 |
|---|---|
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl acetate |
InChI |
InChI=1S/C16H14O2/c1-11(17)18-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10H2,1H3 |
InChI-Schlüssel |
PJSNQCAWMYREAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-Methylaminoethyl)-1-azabicyclo[3.3.0]octane](/img/structure/B8390335.png)
![Ethyl 2-oxo-3-(imidazo[1,2-a]pyridin-3-yl)propanoate](/img/structure/B8390341.png)
![[(5-Phenyl-isoxazole-3-carbonyl)-amino]-acetic acid ethyl ester](/img/structure/B8390348.png)

![[1-(2,6-Dichloro-phenyl)-ethyl]-(2-nitro-phenyl)-amine](/img/structure/B8390358.png)








